molecular formula C29H28N2O4 B11126605 1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126605
M. Wt: 468.5 g/mol
InChI Key: DLEFWKJSFDVJOV-UHFFFAOYSA-N
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Description

1-[4-(HEXYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

The synthesis of 1-[4-(HEXYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the hexyloxyphenyl and methylpyridinyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(HEXYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives and compounds with hexyloxyphenyl or methylpyridinyl groups. What sets 1-[4-(HEXYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O4/c1-3-4-5-8-17-34-21-13-11-20(12-14-21)26-25-27(32)22-9-6-7-10-23(22)35-28(25)29(33)31(26)24-18-19(2)15-16-30-24/h6-7,9-16,18,26H,3-5,8,17H2,1-2H3

InChI Key

DLEFWKJSFDVJOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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